molecular formula C21H24ClN3O2 B2484306 N-(2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE CAS No. 692747-13-0

N-(2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE

Cat. No.: B2484306
CAS No.: 692747-13-0
M. Wt: 385.89
InChI Key: HFEKAVHWVWARTQ-UHFFFAOYSA-N
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Description

N-(2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE is a complex organic compound that features a benzodiazole core linked to a chlorophenoxyethyl group and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. The benzodiazole can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The chlorophenoxyethyl group is introduced via nucleophilic substitution reactions, where the benzodiazole intermediate reacts with 4-chlorophenoxyethyl halides in the presence of a base such as potassium carbonate. Finally, the methylpropanamide moiety is attached through an amidation reaction using appropriate amine and acid chloride reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazole core and chlorophenoxyethyl group contribute to its potential as a versatile compound in various applications .

Properties

IUPAC Name

N-[2-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2/c1-15(2)21(26)23-12-11-20-24-18-5-3-4-6-19(18)25(20)13-14-27-17-9-7-16(22)8-10-17/h3-10,15H,11-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEKAVHWVWARTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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